N-(2-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyphenyl, methylphenyl, and oxadiazole groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the oxadiazole and methylphenyl groups.
4-Methylphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the methoxyphenyl and acetamide groups.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-7-9-18(10-8-17)24-27-25(32-28-24)19-11-13-21(14-12-19)31-16-23(29)26-15-20-5-3-4-6-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
GDPDQOPKYWNJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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